molecular formula C15H24N2O3 B5598992 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B5598992
M. Wt: 280.36 g/mol
InChI Key: CBTIRGLLSIBBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DADBN, is a bicyclic compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties that make it an attractive candidate for various research applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is not fully understood, but it is believed to act as a positive allosteric modulator of certain neurotransmitter receptors, such as the nicotinic acetylcholine receptor. This results in an increase in the activity of these receptors, which can lead to various physiological effects.
Biochemical and Physiological Effects:
3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to enhance the release of acetylcholine and dopamine in certain brain regions, which can lead to improved cognitive function and motor activity. Additionally, 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for use in laboratory experiments. It has a high affinity for various biological targets, which makes it a valuable tool for studying the function of these targets. Additionally, 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a relatively low toxicity and is stable under a wide range of conditions, which makes it easy to handle and store. However, 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one also has some limitations, including its relatively low solubility in water and its potential for non-specific binding to other proteins and molecules.

Future Directions

There are several future directions for research on 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One potential direction is the development of novel drugs that target the nicotinic acetylcholine receptor and other neurotransmitter receptors that are modulated by 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Additionally, further studies are needed to fully understand the mechanism of action of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one and its effects on various biological targets. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one in vivo, which will be important for the development of potential therapeutic applications.

Synthesis Methods

The synthesis of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves the reaction of 1,5-diethyl-1,5-diazacyclooctane with acetic anhydride in the presence of a Lewis acid catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. The synthesis of 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the final product.

Scientific Research Applications

3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been widely used in scientific research for its potential applications in drug discovery and development. It has been shown to have a high affinity for various biological targets, including neurotransmitter receptors and ion channels. This makes 3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one a valuable tool for studying the function of these targets and developing novel drugs that can modulate their activity.

properties

IUPAC Name

3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-5-14-7-16(11(3)18)9-15(6-2,13(14)20)10-17(8-14)12(4)19/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTIRGLLSIBBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN(CC(C1=O)(CN(C2)C(=O)C)CC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

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